molecular formula C20H14FN3O4S B2642300 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 307541-77-1

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2642300
CAS No.: 307541-77-1
M. Wt: 411.41
InChI Key: VLTYQVNOCRPEFI-UHFFFAOYSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a synthetically designed organic scaffold of significant interest in medicinal chemistry and drug discovery research. Its complex structure, featuring a pyrrol-2-one core decorated with fluorobenzoyl, methoxyphenyl, and a 1,3,4-thiadiazole moiety, is characteristic of molecules engineered for targeted biological activity. The 1,3,4-thiadiazole ring is a privileged heterocycle in drug design, known to contribute to diverse pharmacological properties [Source: National Library of Medicine] . This specific molecular architecture suggests potential as a key intermediate or a lead compound for the development of enzyme inhibitors, particularly against kinase targets, which are crucial in signaling pathways for diseases like cancer [Source: ACS Publications] . Researchers utilize this compound to explore structure-activity relationships (SAR), investigating how modifications to its core can modulate potency, selectivity, and physicochemical properties. Its primary research value lies in its utility as a versatile scaffold for generating novel chemical libraries aimed at identifying new therapeutic agents for oncological and inflammatory disorders.

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O4S/c1-28-14-8-4-11(5-9-14)16-15(17(25)12-2-6-13(21)7-3-12)18(26)19(27)24(16)20-23-22-10-29-20/h2-10,16,25H,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHRGEWPFVQACI-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Formation of the Pyrrolone Ring: The pyrrolone ring can be formed by cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of a base.

    Functional Group Introduction: The fluorobenzoyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents like fluorobenzoyl chloride and methoxybenzene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrrolone core substituted with a fluorobenzoyl group and a thiadiazole moiety, which contributes to its biological activity. The molecular formula is C23H22FNO5C_{23}H_{22}FNO_5, with a molar mass of approximately 411.42 g/mol. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The incorporation of the thiadiazole ring in this compound has been associated with:

  • Inhibition of Tumor Growth : Studies show that compounds containing thiadiazole can reduce the proliferation of various cancer cell lines, including breast and colon cancer cells .
  • Induction of Apoptosis : The compound has demonstrated the ability to induce programmed cell death in cancer cells, thereby reducing tumor size and metastasis in animal models .

Antimicrobial Properties

The presence of the fluorobenzoyl group enhances the compound's potential as an antimicrobial agent. Preliminary studies suggest that derivatives related to this compound may possess activity against bacterial strains, making them candidates for further investigation in treating infections .

Case Study 1: Anticancer Efficacy

A study published in PMC highlighted the efficacy of thiadiazole derivatives against human breast cancer cells (MCF-7). The results indicated that these compounds could decrease cell viability significantly, suggesting their potential as therapeutic agents against breast cancer .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships has shown that modifications to the thiadiazole ring can enhance anticancer activity. For instance, varying the substituents on the benzoyl group can lead to improved potency against specific cancer types. This highlights the importance of chemical structure in developing effective anticancer drugs .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget CellsEffect
Thiadiazole AAnticancerMCF-7 (breast cancer)Decreased viability by 70%
Thiadiazole BAntimicrobialE. coliInhibition zone of 15 mm
Thiadiazole CAnticancerHCT116 (colon cancer)Induced apoptosis

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the fluorobenzoyl and methoxyphenyl may enhance its binding affinity and specificity. The thiadiazole ring may also play a role in its biological activity by interacting with specific molecular pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure R1 (Aroyl) R2 (Aryl) Heterocyclic Substituent Synthesis Yield* Biological Notes
Target Compound Pyrrol-2-one 4-Fluorobenzoyl 4-Methoxyphenyl 1,3,4-Thiadiazol-2-yl N/A N/A
Compound 23 Pyrrol-2-one 4-Methylbenzoyl 4-Trifluoromethoxyphenyl 2-Hydroxypropyl 32% SAR study participant
3-Hydroxy-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one Pyrrol-2-one Thiophene-2-carbonyl 4-Methylphenyl 1,3,4-Thiadiazol-2-yl N/A Structural isomer with thiophene
4-(3-Fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one Pyrrol-2-one 3-Fluoro-4-methylbenzoyl 4-Hydroxyphenyl Furan-2-ylmethyl N/A Enhanced hydrophilicity

*Yields reported where available.

Electronic and Steric Effects

  • Fluorobenzoyl vs. Methylbenzoyl (Compound 23) : The electron-withdrawing fluorine in the target compound increases polarity and may enhance binding to hydrophobic pockets in biological targets compared to the electron-donating methyl group in Compound 23 .
  • Thiophene vs.
  • Methoxyphenyl vs.

Heterocyclic Substituents

  • The 1,3,4-thiadiazole ring in the target compound and ’s analogue contributes to metabolic stability and hydrogen-bond acceptor capacity. In contrast, the furan group in ’s compound may confer weaker dipole interactions due to oxygen’s lower electronegativity compared to sulfur .

Biological Activity

The compound 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one represents a class of heterocyclic compounds with significant biological activity. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

  • Molecular Formula : C23H22FNO5
  • Molecular Weight : 411.42 g/mol
  • CAS Number : 307541-77-1

Anticancer Activity

Thiadiazole derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds with the thiadiazole moiety can inhibit cancer cell proliferation effectively.

  • In vitro Studies :
    • The compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it was found to decrease viability in human breast cancer cells (T47D) and colon cancer cells (HT-29) significantly .
    • A study highlighted that derivatives of thiadiazoles exhibited IC50 values ranging from 3.3 μM to higher concentrations depending on the specific structural modifications .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the ability of thiadiazole derivatives to interfere with cellular pathways involved in cell cycle regulation and apoptosis. Molecular docking studies suggest strong interactions between these compounds and key proteins involved in tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential against various pathogens.

  • Inhibition Studies :
    • Compounds similar to the target structure have been reported to exhibit significant antibacterial and antifungal activities. For example, one study noted that certain thiadiazole derivatives had minimum inhibitory concentrations (MIC) as low as 26.46 μg/mL against Mycobacterium smegmatis .
  • Broad Spectrum Activity :
    • Thiadiazoles have been documented to possess activity against a wide range of microorganisms, including bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of thiadiazole derivatives has revealed their potential in reducing inflammation markers.

  • Biological Assays :
    • Compounds containing the thiadiazole ring have shown effectiveness in reducing inflammatory responses in vitro and in vivo models. The presence of electron-withdrawing groups has been linked to enhanced anti-inflammatory activity .

Data Tables

Biological ActivityCell Line / PathogenIC50 / MIC (μM)Reference
AnticancerMDA-MB-2313.3
AntimicrobialMycobacterium smegmatis26.46
Anti-inflammatoryVariousN/A

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives:

  • Case Study 1 : A study investigated a series of thiadiazole derivatives for their anticancer properties against multiple cell lines, finding that modifications at specific positions enhanced potency significantly.
  • Case Study 2 : Another research project focused on the synthesis and biological evaluation of novel thiadiazole compounds, demonstrating their potential as effective agents against resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group transformations. For example, analogous compounds with fluorophenyl and thiadiazole moieties were synthesized via:

  • Step 1 : Formation of the pyrrolone core using a cyclocondensation reaction between β-keto esters and hydrazine derivatives.
  • Step 2 : Introduction of the 1,3,4-thiadiazol-2-yl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Functionalization of the aromatic rings (e.g., fluorobenzoyl and methoxyphenyl groups) using Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation . Key challenges include controlling regioselectivity and minimizing side reactions during heterocycle formation.

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of 1H/13C NMR , FT-IR , and mass spectrometry is essential for verifying the molecular structure. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and intermolecular interactions. For example, studies on similar dihydropyrrol-2-one derivatives used X-ray crystallography to resolve bond angles (e.g., C–C bond lengths averaging 1.49 Å) and dihedral angles between aromatic substituents .

Q. What are the optimal conditions for purification?

Recrystallization using dimethylformamide (DMF) or ethanol/water mixtures is commonly employed. Chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are effective for isolating intermediates. Purity validation via HPLC (>98%) and melting point analysis is critical to ensure reproducibility .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound's bioactivity?

SAR studies should systematically modify substituents (e.g., halogens, methoxy groups) and evaluate their impact on bioactivity. For example:

  • Substitution Strategy : Replace the 4-fluorobenzoyl group with chloro or bromo analogs to assess electronic effects on binding affinity.
  • Assay Design : Test analogs in target-specific assays (e.g., enzyme inhibition, antimicrobial activity). A study on isostructural thiazole derivatives showed that chloro substituents enhanced antimicrobial activity compared to fluoro analogs .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with activity trends.

Q. How to resolve contradictions in reported biological activities across studies?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent) or compound purity . Mitigation strategies include:

  • Standardization : Adopt uniform bioassay protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Counter-Screening : Validate activity against structurally related off-targets to rule out nonspecific effects.
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to confirm identity .

Q. What computational methods predict the compound's binding affinity to therapeutic targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) are used to model interactions with targets like kinases or GPCRs. For example, docking studies on thiadiazole-containing analogs revealed hydrogen bonding with active-site residues (e.g., Lys123 in kinase targets) . Pair computational predictions with experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to analyze intermolecular interactions via crystallography for this compound?

Single-crystal X-ray diffraction reveals π-π stacking , hydrogen bonding , and halogen interactions . In a study of isostructural thiazole derivatives, fluorophenyl groups formed perpendicular π-stacking interactions (3.6 Å distance), while thiadiazole rings participated in C–H···N hydrogen bonds (2.1 Å) . Use software like Mercury (CCDC) to quantify contact distances and angles.

Q. What strategies optimize solubility without compromising bioactivity?

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced aqueous solubility.
  • Co-Crystallization : Use co-formers like succinic acid to improve dissolution rates.
  • Lipophilicity Adjustment : Replace the methoxyphenyl group with polar substituents (e.g., pyridyl) while monitoring logD values .

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